![molecular formula C17H16N2O2 B5880890 N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5880890.png)
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDA is a member of the amide class of compounds and is synthesized through a multistep process.
Wirkmechanismus
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide also inhibits the activity of histone deacetylase (HDAC), which plays a role in cancer progression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation. N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide also modulates the activity of various transcription factors, which play a role in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized. However, N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide and its potential side effects.
In conclusion, N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound with promising therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide involves the reaction of 4-cyanophenyl magnesium bromide with 3,4-dimethylphenol in the presence of copper (I) iodide. The resulting intermediate is then reacted with chloroacetyl chloride to produce N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-8-16(9-13(12)2)21-11-17(20)19-15-6-4-14(10-18)5-7-15/h3-9H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGDNLFPMRHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.